

6-Methoxyflavonol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Methoxyflavonol

Cat. No.: B190358

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CAS Number: 93176-00-2

Synonyms: 3-Hydroxy-6-methoxyflavone

This technical guide provides an in-depth overview of **6-methoxyflavonol**, a flavonoid of significant interest in pharmacological research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, experimental protocols for synthesis and analysis, and explores its biological activities and associated signaling pathways.

Chemical Properties

6-Methoxyflavonol is a flavonoid characterized by a methoxy group at the 6-position and a hydroxyl group at the 3-position of the flavone backbone. This substitution pattern is crucial for its physicochemical and biological properties. The methoxy group enhances its lipophilicity and membrane permeability, while the hydroxyl group is important for its antioxidant activity and potential interactions with biological targets.

Table 1: Chemical and Physical Properties of **6-Methoxyflavonol**

Property	Value	Reference(s)
CAS Number	93176-00-2	[1][2]
Molecular Formula	C ₁₆ H ₁₂ O ₄	[2]
Molecular Weight	268.26 g/mol	[2]
IUPAC Name	3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one	
Melting Point	204-205 °C	[2]
Boiling Point	446.60 °C (estimated)	[3]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Slightly soluble in water (91.78 mg/L at 25 °C, estimated).	[3]
Appearance	Solid	[1]
λ _{max}	330 nm (in CHCl ₃)	[2]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of **6-methoxyflavonol** in a research setting.

Synthesis of 3-Hydroxyflavones (Algar-Flynn-Oyamada Reaction)

A common method for the synthesis of 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone.

General Protocol:

- Chalcone Synthesis: An appropriately substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., potassium hydroxide) in a solvent like ethanol to form the corresponding chalcone.

- Oxidative Cyclization: The purified chalcone is then treated with alkaline hydrogen peroxide.
- Procedure: To a suspension of the chalcone (0.01 mol) in ethanol (85 mL), add 10 mL of 20% aqueous sodium hydroxide with stirring.
- Carefully add 18 mL of 30% hydrogen peroxide over a period of 30 minutes.
- Stir the reaction mixture for 3.5 hours at 30°C.
- Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, dry, and recrystallize from a suitable solvent like ethyl acetate to obtain the 3-hydroxyflavone.[\[4\]](#)

Analytical Methods

Accurate quantification and characterization of **6-methoxyflavonol** are critical for research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol for Flavonoid Analysis

- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m) is commonly used.
- Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is around 1.0 mL/min.
- Detection: UV detection at the λ_{max} of the compound (around 330 nm for **6-methoxyflavonol**).
- Quantification: A calibration curve is constructed using a reference standard of **6-methoxyflavonol** to determine the concentration in unknown samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Flavonoid Analysis

- **Instrumentation:** An LC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).
- **Chromatographic Conditions:** Similar to the HPLC protocol, a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used.
- **Ionization:** Electrospray ionization (ESI) in either positive or negative mode is common for flavonoids.
- **Mass Analysis:** For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly selective and sensitive. This involves monitoring a specific precursor ion to product ion transition. For qualitative analysis and structural elucidation, full scan and product ion scan modes are utilized.

Biological Activities and Signaling Pathways

Preliminary research suggests that **6-methoxyflavonol** possesses a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Methoxyflavones have demonstrated potential in inhibiting the growth of various cancer cell lines. Preliminary studies suggest that 3-hydroxy-6-methoxyflavone may possess anticancer properties, potentially through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. The presence of both a hydroxyl and a methoxy group is thought to be crucial for its bioactivity.

Table 2: Anticancer Activity of a Structurally Related Flavonoid, 3,6-Dihydroxyflavone

Cell Line	IC ₅₀ (24h)	IC ₅₀ (48h)	Reference
HeLa (Cervical Cancer)	25 µM	9.8 µM	[5]
PC3 (Prostate Cancer)	50 µM	Not Reported	[5]

Note: Specific IC₅₀ values for **6-methoxyflavonol** were not available in the reviewed literature. The data for the closely related 3,6-dihydroxyflavone are provided for comparative purposes.

Anti-inflammatory Activity

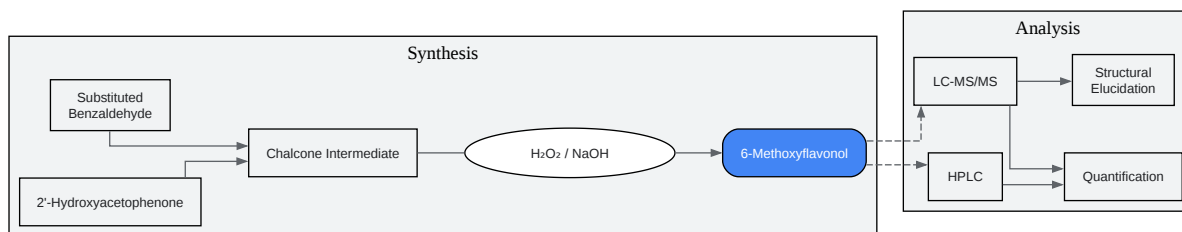
The anti-inflammatory effects of methoxyflavones are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. This often involves the modulation of signaling pathways such as the NF-κB and MAPK pathways. For instance, the structurally similar 6-methoxyflavone has been shown to be a potent inhibitor of LPS-induced nitric oxide production in kidney mesangial cells with an IC₅₀ of 192 nM, acting via the inhibition of inducible NO synthase (iNOS).[6]

Neuroprotective Effects

Flavonoids have been investigated for their potential to protect neurons from damage and to improve cognitive function. These effects are often attributed to their antioxidant properties and their ability to modulate signaling cascades involved in neuronal survival and plasticity. For example, some polymethoxylated flavones have been shown to have neuroprotective effects in models of cerebral ischemia by inducing Brain-Derived Neurotrophic Factor (BDNF) production and exhibiting anti-inflammatory actions.

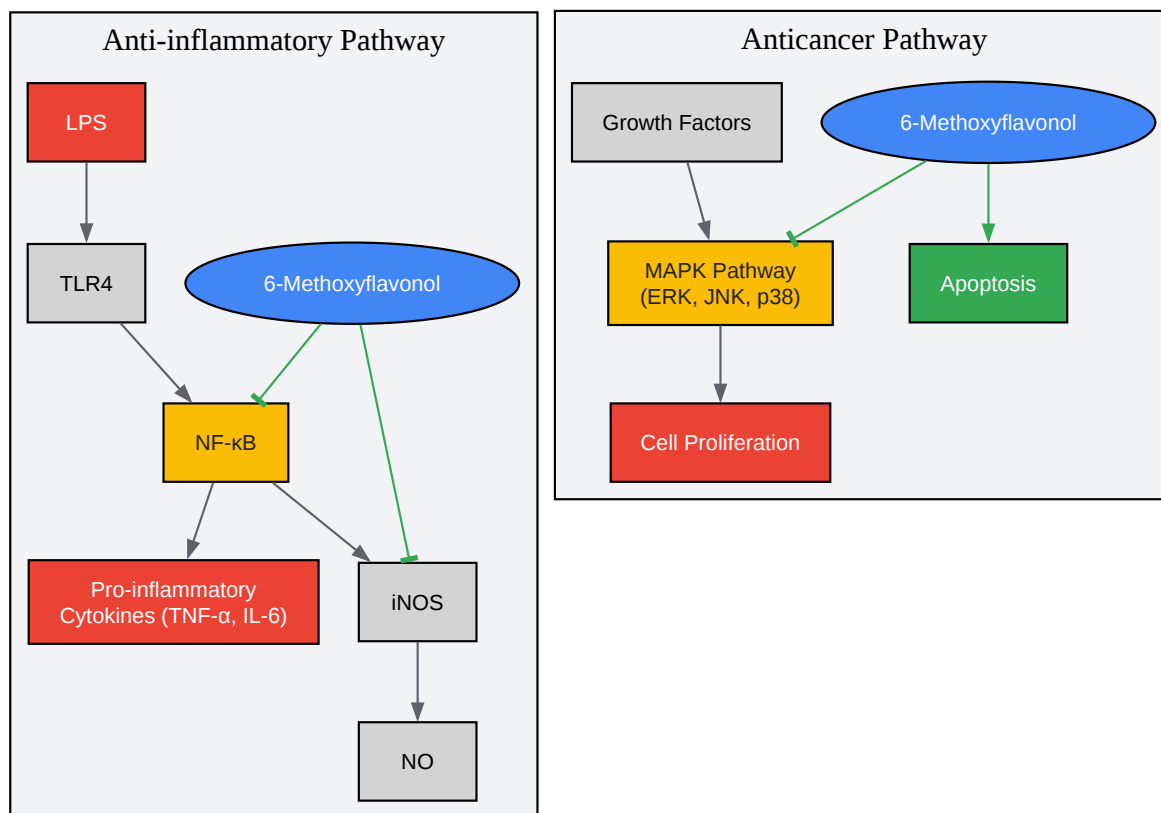
Signaling Pathways

The biological activities of flavonoids like **6-methoxyflavonol** are often mediated through their interaction with key cellular signaling pathways.



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General experimental workflow for the synthesis and analysis of **6-Methoxyflavonol**.



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Postulated signaling pathways modulated by **6-Methoxyflavonol**.

This guide serves as a foundational resource for researchers working with **6-methoxyflavonol**. Further investigations are warranted to fully elucidate its mechanisms of action and therapeutic potential.

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